molecular formula C8H9N3O2 B15357478 3-Amino-6-cyclopropylpyrazine-2-carboxylic acid CAS No. 2060-08-4

3-Amino-6-cyclopropylpyrazine-2-carboxylic acid

Cat. No.: B15357478
CAS No.: 2060-08-4
M. Wt: 179.18 g/mol
InChI Key: TZCXCXCFCDWMQR-UHFFFAOYSA-N
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Description

3-Amino-6-cyclopropylpyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 3, a cyclopropyl group at position 6, and a carboxylic acid moiety at position 2. The cyclopropyl substituent is notable for its steric and electronic effects, which may influence solubility, stability, and biological activity compared to other substituents (e.g., chloro, methyl, or cyclohexyl groups) .

Properties

CAS No.

2060-08-4

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-amino-6-cyclopropylpyrazine-2-carboxylic acid

InChI

InChI=1S/C8H9N3O2/c9-7-6(8(12)13)11-5(3-10-7)4-1-2-4/h3-4H,1-2H2,(H2,9,10)(H,12,13)

InChI Key

TZCXCXCFCDWMQR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C(=N2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-cyclopropylpyrazine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the cyclization of a suitable precursor containing the pyrazine core, followed by functional group modifications to introduce the amino and carboxylic acid groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-cyclopropylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

  • Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) are used, often under acidic or basic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution may involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

  • Oxidation: Nitroso- or nitro-derivatives of the compound.

  • Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

  • Substitution: Halogenated derivatives of the pyrazine ring.

Scientific Research Applications

3-Amino-6-cyclopropylpyrazine-2-carboxylic acid has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It may be used in the development of new pharmaceuticals targeting specific diseases.

  • Industry: Its derivatives can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-6-cyclopropylpyrazine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Solubility Purity/Storage Key Differences
3-Amino-6-cyclopropylpyrazine-2-carboxylic acid* - Cyclopropyl (6), NH₂ (3), COOH (2) C₈H₉N₃O₂ 191.18 (calc.) Likely polar (COOH, NH₂ groups) - Cyclopropyl enhances lipophilicity
3-Amino-6-cyclohexylpyrazine-2-carboxylic acid 5013-39-8 Cyclohexyl (6) C₁₁H₁₅N₃O₂ 221.25 Not reported Not reported Cyclohexyl increases steric bulk
3-Amino-6-chloropyrazine-2-carboxylic acid 2727-13-1 Cl (6) C₅H₄ClN₃O₂ 189.56 Not reported -20°C storage Chloro group enhances reactivity
Methyl-3-aminopyrazinecarboxylate 16298-03-6 Methyl ester (2) C₆H₇N₃O₂ 153.14 Soluble in methanol/DMSO >95% purity; -20°C storage Esterification improves solubility

Key Observations :

  • Cyclopropyl vs.
  • Chloro vs.
  • Carboxylic Acid vs. Ester : The free carboxylic acid group in the target compound may limit membrane permeability compared to ester derivatives like 16298-03-6, which show better solubility in organic solvents .

Pyridinecarboxylic Acid Analogs

Table 2: Pyridine-Based Comparisons

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Hazard Profile
3-Amino-6-chloropyridine-2-carboxylic acid 866807-27-4 Cl (6), NH₂ (3), COOH (2) C₆H₅ClN₂O₂ 188.57 H302 (harmful if swallowed)
3-Amino-5-bromopyridine-2-carboxylic acid 98-98-6 Br (5) C₆H₅BrN₂O₂ 229.02 Not reported

Key Observations :

Research Implications and Limitations

  • Synthetic Utility : The cyclopropyl group’s rigidity may enhance the compound’s suitability as a building block in medicinal chemistry, particularly for kinase inhibitors or antimicrobial agents.
  • Data Gaps : Direct experimental data (e.g., solubility, LogP) for the target compound are absent in the provided evidence; inferences rely on structural analogs.

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